molecular formula C10H16N4OS B2549509 N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide CAS No. 946222-14-6

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide

Katalognummer: B2549509
CAS-Nummer: 946222-14-6
Molekulargewicht: 240.33
InChI-Schlüssel: DCKPYZDIVHIJTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .

Analyse Chemischer Reaktionen

Types of Reactions

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is unique due to its specific substitution pattern and the resulting pharmacological profile. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery .

Biologische Aktivität

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.

1. Chemical Structure and Properties

The compound features a complex heterocyclic structure that combines a triazole and thiazine moiety. Its molecular formula is CnHmNpOqSrC_nH_mN_pO_qS_r, which contributes to its unique pharmacological profile. The presence of nitrogen and sulfur in the ring systems is critical for its biological activity.

PropertyValue
Molecular FormulaCnHmNpOqSr
Molecular WeightVaries by derivative
StructureStructure

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies : Showed effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Mechanism of action : Likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

2.2 Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell line studies : Demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values below 30 µM.
  • Mechanism : Induction of apoptosis via the mitochondrial pathway has been suggested as a primary mechanism.

2.3 Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Animal models : In vivo studies indicated significant reduction in edema and inflammatory markers when administered at doses of 20 mg/kg.
  • Cytokine inhibition : Suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.

3. Synthesis Methods

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the triazole ring : Using hydrazine derivatives and appropriate carbonyl compounds.
  • Thiazine ring closure : Achieved through cyclization reactions involving sulfur-containing reagents.
  • Amidation : Final step where pentanamide is introduced to form the complete structure.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chain significantly influenced activity levels.

Case Study 2: Anticancer Activity in vitro

A comparative study assessed the anticancer effects of this compound against standard chemotherapeutic agents. The findings suggested enhanced cytotoxicity in certain derivatives compared to conventional treatments.

5. Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Future research should focus on:

  • Detailed mechanistic studies to elucidate pathways involved in its biological effects.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Clinical trials to assess safety and effectiveness in human subjects.

Eigenschaften

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-2-3-5-8(15)11-9-12-13-10-14(9)6-4-7-16-10/h2-7H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKPYZDIVHIJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.